
GSK1360707: A Technical Overview of a Triple
Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK1360707

Cat. No.: B1672351 Get Quote

GSK1360707 is a potent and selective triple reuptake inhibitor (TRI) that has been investigated

for the treatment of major depressive disorder. This technical guide provides an in-depth

overview of its chemical properties, mechanism of action, and the experimental methodologies

used to characterize its pharmacological profile.

Chemical Identity
Identifier Value

IUPAC Name
(1S,6R)-6-(3,4-dichlorophenyl)-1-

(methoxymethyl)-3-azabicyclo[4.1.0]heptane

CAS Number 1013098-04-8

Mechanism of Action
GSK1360707 exerts its pharmacological effects by simultaneously inhibiting the reuptake of

three key neurotransmitters in the central nervous system: serotonin (5-HT), norepinephrine

(NE), and dopamine (DA). It achieves this by binding to and blocking the serotonin transporter

(SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] This

blockade leads to an increase in the extracellular concentrations of these monoamines, thereby

enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[1] The

simultaneous modulation of these three neurotransmitter systems is hypothesized to offer a

broader spectrum of antidepressant and anxiolytic activity compared to more selective agents.
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Quantitative Analysis of Transporter Occupancy
The in vivo potency of GSK1360707 at each of the monoamine transporters has been

quantified using positron emission tomography (PET) imaging studies in both non-human

primates and humans. These studies determined the plasma concentration of the compound

required to achieve 50% occupancy (IC50) of the transporters.

Species Transporter IC50 (ng/mL)

Human SERT 6.80[1][2]

DAT 18.00[1][2]

Baboon SERT 15.16[1][2]

DAT 15.56[1][2]

NET 0.97[1][2]

Signaling Pathways
As a triple reuptake inhibitor, GSK1360707 modulates downstream signaling pathways

associated with serotonin, norepinephrine, and dopamine. By increasing the synaptic

availability of these neurotransmitters, it is expected to influence a variety of intracellular

signaling cascades that are implicated in mood regulation, cognition, and reward. While

specific downstream signaling studies for GSK1360707 are not extensively detailed in the

public domain, the general mechanism of TRIs suggests an impact on pathways involving

cyclic AMP (cAMP) and brain-derived neurotrophic factor (BDNF), which are known to be

modulated by chronic antidepressant treatment.

Caption: General signaling pathway modulated by GSK1360707.

Experimental Protocols
In Vitro Monoamine Reuptake Inhibition Assay
A common method to determine the in vitro potency of a compound like GSK1360707 is

through a radioligand binding or uptake inhibition assay using cells expressing the human

serotonin, norepinephrine, or dopamine transporters.
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General Protocol Outline:

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human SERT,

NET, or DAT are cultured under standard conditions.

Assay Preparation: Cells are harvested and plated in 96-well plates.

Compound Incubation: Cells are pre-incubated with varying concentrations of GSK1360707
or a reference compound for a specified period (e.g., 15-30 minutes) at 37°C.

Substrate Addition: A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or

[³H]DA for DAT) is added to initiate the uptake reaction.

Uptake Termination: After a short incubation period (e.g., 10-20 minutes), the uptake is

terminated by rapid washing with ice-cold buffer.

Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using

a scintillation counter.

Data Analysis: The concentration of GSK1360707 that inhibits 50% of the specific uptake

(IC50) is calculated by non-linear regression analysis of the concentration-response curves.

Ki values can then be calculated using the Cheng-Prusoff equation.

In Vivo Transporter Occupancy Measurement by PET
Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify the

binding of a drug to its target in the living brain.

General Protocol Outline:

Subject Preparation: Human or non-human primate subjects undergo a baseline PET scan to

measure the baseline density of the target transporters.

Radioligand Selection: Specific radioligands are used to label the transporters of interest. For

the study of GSK1360707, the following were utilized:
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SERT: [¹¹C]DASB

DAT: [¹¹C]PE2I (or [¹¹C]methylphenidate)

NET: [¹¹C]MRB (in baboons)

Drug Administration: GSK1360707 is administered orally or intravenously at various doses.

Post-Dose PET Scan: Following drug administration and allowing for plasma concentration

to stabilize, a second PET scan is performed with the same radioligand.

Image Acquisition and Analysis: Dynamic PET images are acquired over a period of time

(e.g., 90-120 minutes). The binding potential (BP_ND) of the radioligand in specific brain

regions is calculated for both the baseline and post-dose scans.

Occupancy Calculation: Transporter occupancy is calculated as the percentage reduction in

the binding potential after drug administration compared to the baseline.

Pharmacokinetic-Pharmacodynamic Modeling: The relationship between the plasma

concentration of GSK1360707 and transporter occupancy is modeled to determine the IC50

values.
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Caption: Experimental workflow for PET transporter occupancy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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